2-(2,3-dimethylphenoxy)-N-ethylpropanamide
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Overview
Description
2-(2,3-dimethylphenoxy)-N-ethylpropanamide, also known as A-836,339, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. It is a potent and selective inhibitor of FAAH, which is an enzyme that is responsible for the degradation of endocannabinoids. The inhibition of FAAH leads to an increase in endocannabinoid levels, which has been shown to have therapeutic potential in various diseases.
Mechanism of Action
2-(2,3-dimethylphenoxy)-N-ethylpropanamide works by inhibiting FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body, which are involved in various physiological processes such as pain sensation, inflammation, mood, and appetite.
Biochemical and Physiological Effects:
The inhibition of FAAH by this compound leads to an increase in endocannabinoid levels, which has been shown to have various biochemical and physiological effects. An increase in anandamide levels has been shown to have analgesic and anti-inflammatory effects, while an increase in 2-AG levels has been shown to have neuroprotective effects.
Advantages and Limitations for Lab Experiments
2-(2,3-dimethylphenoxy)-N-ethylpropanamide is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the endocannabinoid system. Its selectivity for FAAH over other enzymes makes it a useful tool for studying the specific effects of FAAH inhibition. However, its potency may also lead to off-target effects, which should be taken into consideration when interpreting experimental results.
Future Directions
There are several future directions for the study of 2-(2,3-dimethylphenoxy)-N-ethylpropanamide. One potential direction is the development of more potent and selective FAAH inhibitors for therapeutic use. Another direction is the study of the effects of FAAH inhibition in different disease models, such as addiction, obesity, and neurodegenerative diseases. Additionally, the study of the effects of FAAH inhibition on the gut-brain axis and microbiome could also be a promising area of research.
Synthesis Methods
The synthesis of 2-(2,3-dimethylphenoxy)-N-ethylpropanamide involves several steps. The first step is the reaction between 2,3-dimethylphenol and ethyl bromoacetate to form 2,3-dimethylphenyl 2-bromoethyl ether. This intermediate is then reacted with N-methylpropan-2-amine to form the final product, this compound.
Scientific Research Applications
2-(2,3-dimethylphenoxy)-N-ethylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of addiction, obesity, and neurodegenerative diseases.
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-ethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-5-14-13(15)11(4)16-12-8-6-7-9(2)10(12)3/h6-8,11H,5H2,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVWQVQKLHEEEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C)OC1=CC=CC(=C1C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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